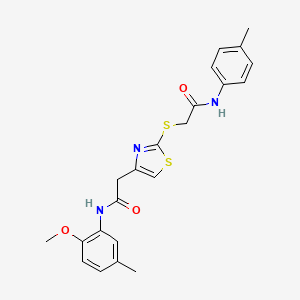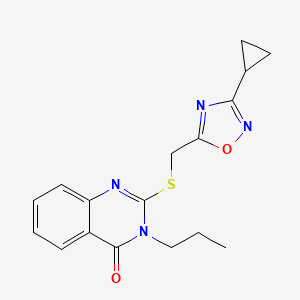
6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as 'compound X' and has been the subject of numerous studies to evaluate its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. It has also been proposed that this compound may act by regulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 and matrix metalloproteinases. In addition, this compound has been found to modulate the expression of certain genes such as tumor necrosis factor-alpha and interleukin-1beta.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine in lab experiments is its unique properties, which make it an ideal candidate for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine. One of the future directions is to evaluate its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another future direction is to study its potential applications in drug delivery systems and as a diagnostic tool for various diseases. Finally, future research could focus on developing new synthetic methods for producing this compound and its derivatives.
Synthesis Methods
The synthesis of 6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine involves several steps. The first step involves the reaction of 2-amino-4,6-dimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst such as trifluoroacetic acid. This reaction produces the intermediate compound, which is then reacted with 2,3-dihydro-1H-pyridine in the presence of a base such as potassium carbonate to yield the final product.
Scientific Research Applications
6-(3,6-Dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine has been extensively used in scientific research due to its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been evaluated for its potential use as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
6-(3,6-dihydro-2H-pyridin-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-14(2)10-8-11(13-9-12-10)15-6-4-3-5-7-15/h3-4,8-9H,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPMSBHJJZTNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![N-{4-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2685513.png)

![(E)-3-thiophen-2-yl-N-[4-[2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2685517.png)

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)


![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)